molecular formula C16H15NO3 B2719598 N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide CAS No. 2034294-31-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide

Cat. No.: B2719598
CAS No.: 2034294-31-8
M. Wt: 269.3
InChI Key: KXZJMKXHWGQQBY-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” is a complex organic compound. It’s related to the class of compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives can be complex and varied. For instance, one study found that a product was extracted with 15 mL of chloroform and was purified by column chromatography on alumina using chloroform as eluent, followed by recrystallization from ethanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.6±3.0 kJ/mol, flash point of 121.4±20.4 °C, and index of refraction of 1.592 .

Scientific Research Applications

Metabolism and Bioavailability

One study explored the disposition and metabolism of a compound structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide, specifically SB-649868, an orexin 1 and 2 receptor antagonist. It was noted that SB-649868 underwent extensive metabolism, with elimination primarily via feces, highlighting the complex biotransformation pathways these compounds can undergo (Renzulli et al., 2011).

Therapeutic Potential

The study of furan derivatives, such as N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide, extends into their potential therapeutic applications. For instance, compounds affecting the orexin system, like SB-649868, are under investigation for their potential in treating insomnia due to their role in sleep-wake regulation (Renzulli et al., 2011).

Biological Effects and Safety

Investigations into related compounds have also considered their safety profile and biological effects. For example, studies on the acute toxicity of novel psychoactive benzofurans shed light on the physiological and toxicological responses to these compounds, which can inform safety assessments for therapeutic use (Hofer et al., 2017).

Metabolomics and Nutritional Insights

Research into the metabolomics profiles of patients in response to dietary interventions with n-3 fatty acids offers insights into how furan derivatives might interact with biological systems, contributing to our understanding of their metabolism and potential health impacts (Zheng et al., 2016).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of “N-(1-(benzofuran-2-yl)propan-2-yl)furan-3-carboxamide” could be in the development of new therapeutic drugs.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-7,9-11H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJMKXHWGQQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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